molecular formula C18H15F3N2O2 B296557 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No. B296557
M. Wt: 348.3 g/mol
InChI Key: VDYPUKUFXYWOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, also known as TPPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TPPB is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to have significant effects on pain sensation, inflammation, and other physiological processes.

Mechanism of Action

The TRPV1 channel is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide acts as a competitive inhibitor of the TRPV1 channel and prevents its activation by these stimuli. This results in a significant reduction in pain sensation and inflammation.
Biochemical and Physiological Effects
Apart from its analgesic effects, 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has also been shown to have significant effects on various physiological processes such as body temperature regulation, cardiovascular function, and gastrointestinal function. 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to have a hypothermic effect by inhibiting the TRPV1 channel, which plays a crucial role in body temperature regulation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is its high selectivity and potency as an inhibitor of the TRPV1 channel. This makes it an ideal tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is its poor solubility in aqueous solutions, which can make it challenging to use in some experimental setups.

Future Directions

There are several future directions for research on 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. One of the most significant areas of research is the development of more potent and selective TRPV1 inhibitors that can be used as potential therapeutics for pain management and other conditions. Another area of research is the elucidation of the role of TRPV1 in various physiological processes and the development of new experimental models to study its function.
Conclusion
In conclusion, 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a potent and selective inhibitor of the TRPV1 channel that has significant potential applications in various research fields. Its high selectivity and potency make it an ideal tool for studying the role of TRPV1 in various physiological processes. However, its poor solubility in aqueous solutions can make it challenging to use in some experimental setups. Further research is needed to develop more potent and selective TRPV1 inhibitors and to elucidate the role of TRPV1 in various physiological processes.

Synthesis Methods

The synthesis of 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves the reaction of 1-phenylpyrrolidine-3,4-dione with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been extensively studied for its potential applications in various research fields. One of the most significant areas of research is pain management, where 5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to have a potent analgesic effect by inhibiting the TRPV1 channel, which plays a crucial role in pain sensation.

properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)14-8-4-5-9-15(14)22-17(25)12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25)

InChI Key

VDYPUKUFXYWOJS-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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